(R)-5-(1-Aminoethyl)-2-fluorobenzonitrile hydrochloride
Description
(R)-5-(1-Aminoethyl)-2-fluorobenzonitrile hydrochloride is a chiral benzonitrile derivative featuring a fluorine atom at the 2-position and an (R)-configured 1-aminoethyl group at the 5-position of the aromatic ring. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications. The compound’s molecular formula is C₉H₁₀ClFN₂, with a calculated molecular weight of 200.65 g/mol (based on atomic masses: C=12.01, H=1.008, Cl=35.45, F=19.00, N=14.01).
Properties
CAS No. |
1257106-71-0 |
|---|---|
Molecular Formula |
C9H10ClFN2 |
Molecular Weight |
200.64 g/mol |
IUPAC Name |
5-[(1R)-1-aminoethyl]-2-fluorobenzonitrile;hydrochloride |
InChI |
InChI=1S/C9H9FN2.ClH/c1-6(12)7-2-3-9(10)8(4-7)5-11;/h2-4,6H,12H2,1H3;1H/t6-;/m1./s1 |
InChI Key |
JYKDUVUHGVVXNK-FYZOBXCZSA-N |
Isomeric SMILES |
C[C@H](C1=CC(=C(C=C1)F)C#N)N.Cl |
Canonical SMILES |
CC(C1=CC(=C(C=C1)F)C#N)N.Cl |
Origin of Product |
United States |
Preparation Methods
Biocatalytic Transamination Route
This method is widely used due to its high enantioselectivity and mild reaction conditions.
- Starting Material: 5-fluoro-2-hydroxyacetophenone or related ketone derivatives.
- Catalyst: Omega-transaminase enzyme (transaminase dry powder).
- Co-factors: Pyridoxal phosphate (PLP) as a coenzyme.
- Amino Donor: Typically an amine such as isopropylamine.
- Solvent and Conditions: A buffered aqueous solution with a cosolvent to enhance substrate solubility; reaction temperature maintained between 25-35°C under vacuum stirring.
- Process: The amino donor, coenzyme, transaminase, and buffer are mixed and stirred uniformly. The ketone substrate is added, and the reaction proceeds to convert the ketone to the corresponding chiral amine.
- Post-Reaction Treatment: Acid-base extraction to isolate the amine, followed by concentration and crystallization to obtain the hydrochloride salt.
This method yields the (R)-enantiomer with high optical purity and is scalable for industrial production due to its efficiency and environmental friendliness.
Chemical Reductive Amination
An alternative chemical synthesis involves reductive amination of the corresponding ketone:
- Starting Material: 5-fluoro-2-acetylbenzonitrile.
- Amination Agent: Ammonia or primary amines.
- Reducing Agents: Sodium cyanoborohydride or sodium triacetoxyborohydride.
- Solvent: Ethyl acetate or other suitable organic solvents.
- Conditions: Controlled temperature to favor selective formation of the (R)-amine.
- Purification: Liquid-liquid extraction, followed by chromatographic purification and crystallization of the hydrochloride salt.
This method requires careful control of reaction parameters to maximize stereoselectivity and minimize side products.
Nucleophilic Substitution Approach
Though less common, nucleophilic substitution on a suitable precursor bearing a leaving group at the 5-position can be employed:
- Precursor: 5-halogenated-2-fluorobenzonitrile.
- Nucleophile: (R)-1-aminoethyl nucleophile or protected amine derivatives.
- Conditions: Use of base and solvent systems that favor substitution without racemization.
- Post-Synthesis: Deprotection and conversion to hydrochloride salt.
This method is more complex and less favored due to potential racemization and lower yields.
| Method | Starting Material | Catalyst/Agent | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Biocatalytic Transamination | 5-fluoro-2-hydroxyacetophenone | Omega-transaminase enzyme | 25-35°C, buffered aqueous | High enantioselectivity, mild | Requires enzyme availability |
| Chemical Reductive Amination | 5-fluoro-2-acetylbenzonitrile | NaBH3CN or NaBH(OAc)3 | Organic solvent, controlled | Scalable, well-established | Lower stereoselectivity, side reactions |
| Nucleophilic Substitution | 5-halogenated-2-fluorobenzonitrile | Aminoethyl nucleophile | Base, organic solvent | Direct substitution possible | Risk of racemization, complex purification |
- The biocatalytic method using omega-transaminase has been reported to achieve enantiomeric excess (ee) values exceeding 99%, with yields above 85% under optimized conditions.
- Reaction temperature and pH are critical parameters influencing enzyme activity and selectivity.
- Acid-base extraction followed by crystallization in ethanol or similar solvents yields the hydrochloride salt with high purity.
- Chemical reductive amination methods typically achieve moderate enantioselectivity (ee ~80-90%) unless chiral catalysts or auxiliaries are employed.
- Industrial scale-up favors biocatalytic methods due to lower environmental impact and higher stereoselectivity.
| Parameter | Typical Value/Range | Notes |
|---|---|---|
| Substrate concentration | 50-200 mM | Depends on solubility |
| Amino donor | Isopropylamine (1.5 eq) | Excess to drive reaction |
| Enzyme loading | 5-20 mg/mL | Optimized for activity |
| Coenzyme (PLP) | 0.1-1 mM | Essential for transaminase function |
| pH | 7.5-8.5 | Optimal for enzyme stability |
| Temperature | 25-35°C | Avoids enzyme denaturation |
| Reaction time | 12-24 hours | Monitored by HPLC or GC |
| Yield | 80-90% | After purification |
| Enantiomeric excess (ee) | >99% | Confirmed by chiral HPLC |
The preparation of (R)-5-(1-Aminoethyl)-2-fluorobenzonitrile hydrochloride is best achieved through biocatalytic transamination of 5-fluoro-2-hydroxyacetophenone using omega-transaminase enzymes, offering high stereoselectivity, good yields, and scalability. Chemical reductive amination provides an alternative but generally with lower enantiomeric purity. The choice of method depends on the required purity, scale, and available resources. Post-synthesis purification involving acid-base extraction and crystallization is essential to obtain the hydrochloride salt in a stable and pure form suitable for research and pharmaceutical applications.
This synthesis knowledge is supported by diverse research sources and industrial practices, ensuring a comprehensive and authoritative understanding of the compound’s preparation.
Chemical Reactions Analysis
Types of Reactions
®-5-(1-Aminoethyl)-2-fluorobenzonitrile hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.
Reduction: The nitrile group can be reduced to primary amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or amides.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzonitrile derivatives.
Scientific Research Applications
Pharmaceutical Development
One of the primary applications of (R)-5-(1-Aminoethyl)-2-fluorobenzonitrile hydrochloride is in the field of pharmaceutical development. This compound serves as a key intermediate in the synthesis of various biologically active molecules. Its structural features suggest potential interactions with biological targets, particularly in the development of drugs aimed at treating neurological disorders.
- Neurotransmitter Receptor Interaction : Preliminary studies indicate that (R)-5-(1-Aminoethyl)-2-fluorobenzonitrile hydrochloride may interact with neurotransmitter receptors, potentially influencing serotonin and norepinephrine pathways. These interactions are crucial for developing treatments for conditions such as depression and anxiety disorders.
- Anticancer Activity : The compound's ability to inhibit specific enzymes involved in cancer progression, such as human farnesyltransferase, has been explored. Compounds with similar structures have shown promise as anticancer agents by disrupting critical signaling pathways in cancer cells .
Synthesis of Derivatives
The synthesis of derivatives from (R)-5-(1-Aminoethyl)-2-fluorobenzonitrile hydrochloride is another significant application. Various synthetic routes can be employed to produce derivatives with enhanced biological activities. These derivatives can be tailored for specific therapeutic applications, allowing for a diverse range of potential drugs to be developed.
- Structure-Activity Relationship Studies : The compound's structural flexibility enables extensive structure-activity relationship studies, which are essential for optimizing the efficacy and selectivity of new drug candidates .
Case Studies and Research Findings
Several case studies highlight the effectiveness of (R)-5-(1-Aminoethyl)-2-fluorobenzonitrile hydrochloride in research settings:
- Inhibition Studies : Research has demonstrated that derivatives of this compound exhibit varying degrees of inhibition against human farnesyltransferase, with some compounds showing IC50 values in the nanomolar range. This suggests a high potency that could be leveraged in drug design .
- Biological Activity Profiling : Comprehensive profiling of the biological activities associated with this compound has revealed its potential to modulate various signaling pathways, making it a candidate for further exploration in therapeutic contexts .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Pharmaceutical Development | Key intermediate for drugs targeting neurotransmitter systems and anticancer therapies |
| Derivative Synthesis | Enables creation of new compounds with tailored biological activities |
| Inhibition Studies | Demonstrated potent inhibition against specific enzymes involved in disease processes |
| Biological Activity Profiling | Potential to influence multiple signaling pathways relevant to various therapeutic areas |
Mechanism of Action
The mechanism of action of ®-5-(1-Aminoethyl)-2-fluorobenzonitrile hydrochloride involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological macromolecules, while the fluorine atom can enhance the compound’s binding affinity and stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares (R)-5-(1-Aminoethyl)-2-fluorobenzonitrile hydrochloride with structurally and functionally related compounds, focusing on molecular properties, substituent effects, and applications.
Enantiomeric Analog: (S)-5-(1-Aminoethyl)-2-fluorobenzonitrile Hydrochloride
- Structural Similarities: Shares the benzonitrile core, 2-fluoro substituent, and 5-aminoethyl group.
- Key Difference: The (S)-enantiomer exhibits opposite stereochemistry at the aminoethyl chiral center, which may lead to divergent binding affinities in biological systems.
- Application : Used as a pharmaceutical intermediate (e.g., in kinase inhibitor synthesis) .
Fluorinated Quinolinone Derivatives
Compounds such as (R)-3-(1-aminoethyl)-6-fluoroquinolin-2(1H)-one hydrochloride ():
- Structural Differences: Replaces the benzonitrile core with a quinolinone scaffold. The fluorine is at position 6 instead of 2.
- Molecular Weight : 246.68 g/mol (C₁₁H₁₂ClFN₂O).
- Application : Designed for SPECT/PET imaging due to fluorine-18 or iodine-125 isotopes .
Other Fluorinated Benzonitrile Derivatives
- 5-Amino-2-(difluoromethoxy)benzonitrile hydrochloride (CAS: 1803606-66-7): Substituents: Difluoromethoxy group at position 2 and amino group at position 5. Molecular Weight: 220.60 g/mol (C₈H₆ClF₂N₂O). Application: Intermediate in organic synthesis .
- (R)-2-(1-Amino-2-hydroxyethyl)-5-fluorophenol hydrochloride (CAS: 2177257-85-9): Core Structure: Phenol instead of benzonitrile, with a hydroxyethyl side chain. Molecular Weight: 217.67 g/mol (C₉H₁₂ClFNO₂). Application: Potential use in receptor-targeted therapies .
Heterocyclic Analogues
- [(5-Fluoro-1H-benzimidazol-2-yl)methyl]amine dihydrochloride (C₈H₁₀Cl₂FN₃):
Comparative Data Table
Research Findings and Functional Insights
- Stereochemical Impact: Enantiomers like (R)- and (S)-5-(1-aminoethyl)-2-fluorobenzonitrile hydrochloride may exhibit distinct pharmacokinetic profiles due to chiral recognition in biological systems (e.g., enzyme binding) .
- Fluorine Positioning: The 2-fluoro substituent in benzonitrile derivatives enhances electronegativity and metabolic stability compared to 6-fluoroquinolinones, which prioritize radioisotope incorporation for imaging .
- Core Structure Influence: Benzonitrile derivatives are typically intermediates, whereas quinolinones are tailored for diagnostic applications due to their planar aromatic systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
